Superior Flare Reduction vs. Allopurinol Monotherapy in a Phase IIb Randomized Controlled Trial
In a 12-week, randomized, double-blind, controlled phase IIb study (NCT02063997) of 239 gout patients, treatment with 800 mg of arhalofenate resulted in a 46% decrease in the incidence of gout flares compared to 300 mg of allopurinol (0.66 vs 1.24 flares per patient-exposure period, P = 0.0056). The reduction in serum uric acid (sUA) was -16.5% for 800 mg arhalofenate and -12.5% for 600 mg arhalofenate, compared to -0.9% for placebo (P=0.0001 and P=0.001, respectively) [1].
| Evidence Dimension | Incidence of gout flares and reduction in serum uric acid (sUA) |
|---|---|
| Target Compound Data | Arhalofenate 800 mg: 0.66 flares/exposure period; -16.5% mean change in sUA. |
| Comparator Or Baseline | Allopurinol 300 mg: 1.24 flares/exposure period; Placebo: -0.9% mean change in sUA. |
| Quantified Difference | 46% decrease in flare incidence vs. allopurinol (P=0.0056); 15.6% greater absolute reduction in sUA vs. placebo (P=0.0001). |
| Conditions | Phase IIb randomized controlled trial, 12 weeks, patients with gout and sUA 7.5-12 mg/dL. |
Why This Matters
This is the only head-to-head clinical evidence demonstrating a urate-lowering agent that simultaneously and significantly reduces the incidence of treatment-emergent flares, a key unmet need in gout management initiation.
- [1] Poiley J, et al. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout. Arthritis Rheumatol. 2016;68(8):2027-34. View Source
